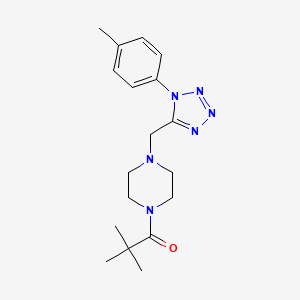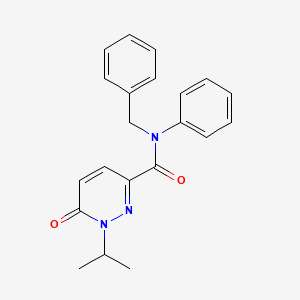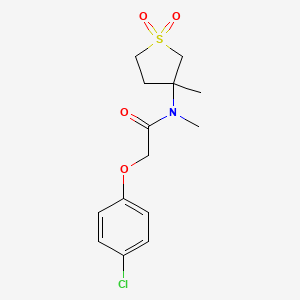
4-Chloro-5-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a carboxamide group at the 2-position. This compound is used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound can react with other substances in a nonchlorinated organic solvent . More research is needed to understand its interaction with its targets and the resulting changes.
Pharmacokinetics
It’s soluble in Dichloromethane, Ethyl Acetate, and Methanol , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-methylpyridine-2-carboxamide . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Also, it should be stored at -20° C to maintain its stability.
Preparation Methods
The synthesis of 4-Chloro-5-methylpyridine-2-carboxamide typically involves the chlorination of 5-methylpyridine-2-carboxamide. One common method includes the reaction of 5-methylpyridine-2-carboxamide with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at a controlled temperature . The reaction proceeds with the substitution of the hydrogen atom at the 4-position by a chlorine atom, resulting in the formation of this compound.
Chemical Reactions Analysis
4-Chloro-5-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-Chloro-5-methylpyridine-2-carboxamide is utilized in various scientific research applications, including:
Comparison with Similar Compounds
4-Chloro-5-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
4-Chloro-N-methylpyridine-2-carboxamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the carboxamide group.
5-Methylpyridine-2-carboxamide: Lacks the chlorine atom at the 4-position, resulting in different chemical reactivity and biological activity.
4-Chloro-2-pyridinecarboxamide: Similar structure but without the methyl group at the 5-position, affecting its chemical properties and applications.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-chloro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVXGSQOFXDRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
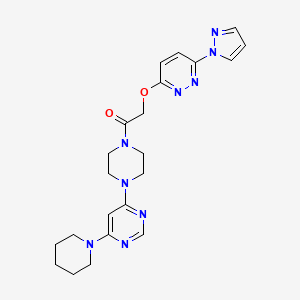
![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)

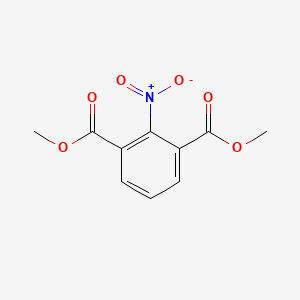
![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)
![N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2368910.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368911.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)
![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)

